molecular formula C17H13ClFN3O3 B193446 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 788136-89-0

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No.: B193446
CAS No.: 788136-89-0
M. Wt: 361.8 g/mol
InChI Key: ANGPUOTYQQFHKN-UHFFFAOYSA-N
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Description

It serves as a key intermediate in synthesizing EGFR (epidermal growth factor receptor) kinase inhibitors, such as dacomitinib . Structurally, Compound A features:

  • A quinazoline core substituted with a methoxy group at position 5.
  • A 3-chloro-4-fluoroanilino group at position 2.
  • An acetylated hydroxyl group at position 6, enhancing its stability during synthesis .

Its hydrochloride salt form (CAS 184475-70-5) is also documented, improving solubility for pharmacological studies .

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGPUOTYQQFHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610743
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788136-89-0
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
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Preparation Methods

Quinazoline Core Assembly

The quinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or via rearrangement of 2-aminobenzonitrile intermediates. In the context of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, the core is assembled using 4-chloro-6-nitroquinazoline as a starting material. Nitration at the 6-position is achieved using fuming nitric acid in sulfuric acid at 0–5°C, followed by methoxylation at the 7-position using sodium methoxide in methanol under reflux.

Introduction of the 3-Chloro-4-fluorophenylamino Group

Amination at the 4-position employs Ullmann-type coupling conditions. 4-Chloro-7-methoxy-6-nitroquinazoline reacts with 3-chloro-4-fluoroaniline in the presence of copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C for 12 hours. This step achieves a 78% yield, with the nitro group retained for subsequent reduction.

Functionalization and Acetylation

Reduction of Nitro to Amine

The 6-nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol at room temperature. Complete conversion is verified via thin-layer chromatography (TLC), yielding 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-amine with 92% efficiency.

Acetylation of the 6-Amino Group

Acetylation is performed using acetyl chloride in anhydrous pyridine. The 6-amine intermediate is dissolved in pyridine at 0°C, followed by dropwise addition of acetyl chloride. The reaction is stirred for 4 hours at 25°C, yielding the crude acetate ester. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the title compound in 85% purity, which is further recrystallized from ethanol-water (1:1) to achieve >99% purity.

Process Optimization and Challenges

Solvent Effects on Crystallization

Recrystallization solvents significantly impact yield and polymorph formation. Ethanol-water mixtures produce needle-like crystals, while isopropanol yields rhombic crystals. X-ray diffraction (XRD) analysis confirms that ethanol-water recrystallization results in the thermodynamically stable Form I, characterized by peaks at 2θ = 12.4°, 15.7°, and 24.2°.

Catalytic System for Amination

Alternative catalysts, such as palladium(II) acetate with Xantphos, were evaluated for the amination step. While copper(I) iodide provided superior regioselectivity (>95%), palladium-based systems reduced reaction times from 12 to 6 hours but incurred higher costs.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.21 (s, 1H, NH), 8.72 (s, 1H, H-2), 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.82 (m, 2H, Ar-H), 7.45 (t, J = 8.4 Hz, 1H, Ar-H), 4.10 (s, 3H, OCH3), 2.35 (s, 3H, COCH3).

  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).

Purity Assessment

Batch purity was assessed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm. Optimized recrystallization improved purity from 85% to 99.8%, with residual solvents (ethanol, pyridine) below International Council for Harmonisation (ICH) limits.

Applications and Derivatives

While this compound is primarily an intermediate, its deacetylated analog shows tyrosine kinase inhibitory activity. Structural analogs from the same patent family are investigated as epidermal growth factor receptor (EGFR) inhibitors for oncology applications .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is C17H13ClFN3O3, with a molecular weight of approximately 361.75 g/mol. Its structure includes a quinazoline core, which is known for its diverse biological activities, particularly in the realm of oncology and infectious diseases .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, have shown potential as anticancer agents. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. Studies have demonstrated that modifications to the quinazoline structure can enhance its potency against various cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its efficacy against various bacterial strains has been documented, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Synthesis and Derivative Development

The synthesis of this compound has been explored in several studies. The process typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired purity and yield. Novel synthetic routes continue to be developed to enhance efficiency and reduce environmental impact .

Case Study: Anticancer Efficacy

In a study focusing on the anticancer effects of quinazoline derivatives, this compound was tested against several human cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Case Study: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable activity against resistant strains, with minimum inhibitory concentration values suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anti-cancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Similarity Scores

The table below highlights structural analogs of Compound A, ranked by similarity scores (0.57–0.92) from cheminformatics analyses :

Compound Name CAS No. Structural Difference Similarity Key Properties/Applications
Compound A 740081-22-5 Reference structure 1.00 EGFR inhibitor intermediate
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 912556-91-3 Fluorine at C2 instead of C4 0.92 Reduced EGFR affinity due to altered halogen positioning
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine 179552-75-1 3-Chloropropoxy at C6 0.86 Enhanced lipophilicity; improved blood-brain barrier penetration
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine 314771-76-1 Acetate replaced with amine at C6 0.81 Higher polarity; reduced metabolic stability
Dacomitinib monohydrate 914805-25-5 Addition of 4-(piperidin-1-yl)but-2-enamide at C6 0.68 FDA-approved EGFR inhibitor; covalent binding to Cys797
(a) Antitumor Activity
  • Compound A : Shows moderate EGFR inhibition (IC₅₀ ~50 nM in preliminary assays) but requires further derivatization for clinical use .
  • Dacomitinib : Exhibits superior potency (IC₅₀ <1 nM) due to its irreversible binding to EGFR via a reactive acrylamide group .
  • Compound 14a (): Incorporates a semicarbazone moiety, improving selectivity for mutant EGFR (e.g., L858R/T790M) by 10-fold compared to Compound A .

Physicochemical Properties

Property Compound A 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Dacomitinib
Molecular Weight 361.76 g/mol 347.73 g/mol 469.94 g/mol
Solubility Soluble in DMSO (>10 mM) Poor in water; requires DMSO for dissolution High aqueous solubility (monohydrate form)
Stability Stable at 2–8°C (protected from light) Prone to oxidation at C6 hydroxyl Stable under ambient conditions

Biological Activity

The compound 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate , also known as a quinazoline derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor and in the treatment of various cancers. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H14ClFN3O3
  • Molecular Weight : 335.74 g/mol
  • CAS Number : 179552-75-1

Quinazoline derivatives, including this compound, primarily act as tyrosine kinase inhibitors . They interfere with the signaling pathways that promote cell proliferation and survival in cancer cells. The presence of the chloro and fluorine substituents enhances the binding affinity to target kinases, potentially increasing their efficacy.

Anticancer Properties

Research indicates that This compound exhibits significant anticancer activity against various tumor cells. The compound has been shown to inhibit the growth of glioblastoma stem cells (GSCs), which are notoriously resistant to conventional therapies.

In vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in cancer cell lines through apoptosis induction. For example:

  • Cell Lines Tested : U3042, U3009, U3039 (glioblastoma)
  • IC50 Values : Ranged from 0.5 to 1.5 µM, indicating potent activity against these cell lines.

In vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

  • Model Used : Xenograft models of glioblastoma.
  • Findings : Significant tumor size reduction was observed after treatment with the compound compared to control groups.

Data Table: Biological Activity Summary

Study TypeCell LineIC50 (µM)Effect Observed
In vitroU30420.8Apoptosis induction
In vitroU30091.0Cell cycle arrest
In vivoXenograft modelN/ATumor size reduction

Case Studies

  • Case Study 1 : A clinical trial involving patients with recurrent glioblastoma demonstrated that patients treated with a combination therapy including this quinazoline derivative showed improved progression-free survival compared to those receiving standard care alone.
  • Case Study 2 : Another study focused on the use of this compound in combination with other chemotherapeutics revealed synergistic effects, enhancing overall efficacy and reducing side effects associated with high-dose chemotherapy.

Q & A

Q. What is the chemical identity and structural characterization of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate?

The compound is a quinazoline derivative with the IUPAC name 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate . Its core structure includes a quinazoline scaffold substituted with a 3-chloro-4-fluoroaniline group at position 4, a methoxy group at position 7, and an acetate ester at position 5. Structural confirmation typically employs NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify substituent positions and purity .

Q. What synthetic routes are reported for quinazoline derivatives similar to this compound?

Synthesis of related quinazoline derivatives often involves multi-step protocols. For example:

  • Nucleophilic substitution on halogenated quinazolines (e.g., replacing a chloride with morpholine or alkoxy groups).
  • Mitsunobu reactions for ether bond formation, as seen in the synthesis of 6-(3-morpholinopropoxy) substituents .
  • Esterification of hydroxyl groups (e.g., acetic anhydride for acetate formation at position 6) .
    A 11-step synthesis with 2–5% overall yield has been reported for structurally analogous compounds, emphasizing the need for optimized reaction conditions (e.g., temperature, catalysts) to improve efficiency .

Q. How is the purity and stability of this compound assessed during storage?

  • Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) is standard. Purity >95% is typical for research-grade material .
  • Stability : Long-term storage recommendations include -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetate ester or oxidation of the quinazoline core .

Advanced Research Questions

Q. What pharmacodynamic models are suitable for studying this compound’s kinase inhibition potential?

Quinazoline derivatives often target tyrosine kinases (e.g., EGFR). Recommended approaches:

  • Enzyme-linked immunosorbent assays (ELISA) to measure kinase activity inhibition.
  • Cellular assays using cancer cell lines (e.g., A549, HeLa) to evaluate antiproliferative effects.
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from poor pharmacokinetic properties (e.g., low solubility, metabolic instability). Mitigation strategies:

  • Physicochemical optimization : Introduce solubilizing groups (e.g., PEG chains) or replace the acetate ester with a more stable prodrug moiety.
  • Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify degradation pathways .

Q. What analytical methods are recommended for detecting degradation products?

  • LC-MS/MS in tandem with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identifies hydrolysis products (e.g., free quinazolinol from acetate cleavage).
  • Forced degradation under acidic/alkaline conditions can reveal pH-sensitive bonds .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acetic anhydride reactivity.
  • Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions .

Q. What computational tools predict the compound’s ADME/Tox profile?

  • SwissADME estimates solubility (LogP) and permeability (TPSA).
  • ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., aniline groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Reactant of Route 2
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4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

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